molecular formula C25H28N2O3S2 B1665596 5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 216685-07-3

5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1665596
M. Wt: 468.6 g/mol
InChI Key: SJZYZYMKFRJDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-C117977 is a potent MCT1 inhibitor, which can reduce vimmune responses both in vitro and in vivo, maintains long-term graft survival, and induces operational tolerance.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Abdel-fattah et al. (1998) described the synthesis of thieno[2,3-d]pyrimidine derivatives, including methods that could be relevant for synthesizing compounds similar to the one . This work focuses on one-pot syntheses and reactions with various compounds to produce derivatives with potential biological activities (Abdel-fattah et al., 1998).
  • Hirota et al. (1990) reported on the synthesis of several thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, demonstrating methods for creating 6-substituted derivatives which are key in developing compounds with diverse chemical properties (Hirota et al., 1990).

Biological Activities

  • Vlasov et al. (2015) developed a synthesis method for thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives and evaluated their antimicrobial activities. This study highlights the potential biological applications of such compounds (Vlasov et al., 2015).
  • In 2011, Voskienė et al. conducted a study on the synthesis of mono- and disubstituted naphthalene-diones and their antimicrobial activities, showcasing the diverse biological applications of such compounds (Voskienė et al., 2011).
  • Research by Guo et al. (2003) synthesized thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, aiming to treat reproductive diseases. This demonstrates the therapeutic potential of such compounds in medical applications (Guo et al., 2003).

properties

CAS RN

216685-07-3

Product Name

5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C25H28N2O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H28N2O3S2/c1-16(2)15-27-24-21(23(29)26(3)25(27)30)22(31-13-7-12-28)20(32-24)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,16,28H,7,12-15H2,1-3H3

InChI Key

SJZYZYMKFRJDEE-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C

Canonical SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ARC117977;  ARC-117977;  ARC 117977.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 5 from n-butyllithium (2.0M solution in hexanes, 0.32 ml) and diisopropylamine (0.093 ml) in anhydrous tetrahydrofuran (5 ml), 3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (0.20 g) in anhydrous tetrahydrofuran (5 ml) and 3-{[dimethyl(1,1-dimethylethyl)silyl]oxy}propyl 4-methylphenylthiosulfonate (0.19 g, J. Med. Chem. 1995, 38, 2557) in anhydrous tetrahydrofuran (2 ml). The crude adduct was dissolved in tetrahydrofuran (6 ml) and treated with tetrabutylammonium fluoride hydrate (0.20 g). After 16 hours, the solution was diluted with water (30 ml) and extracted with ether (2×30 ml). The organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was purified by column chromatography over silica, eluting with ether and was then recrystallised from ethyl acetate/hexane to give the title compound (0.098 g).
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.093 mL
Type
reactant
Reaction Step Three
Name
3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
3-{[dimethyl(1,1-dimethylethyl)silyl]oxy}propyl 4-methylphenylthiosulfonate
Quantity
0.19 g
Type
reactant
Reaction Step Five
[Compound]
Name
crude adduct
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Six
Quantity
0.2 g
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight
Quantity
5 mL
Type
solvent
Reaction Step Nine
Quantity
2 mL
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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